4-(Dimethoxymethyl)morpholine
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Overview
Description
4-(Dimethoxymethyl)morpholine is an organic compound with the molecular formula C7H15NO3 It is a derivative of morpholine, a heterocyclic amine that contains both amine and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)morpholine typically involves the reaction of morpholine with formaldehyde and methanol. The reaction is carried out under acidic conditions to facilitate the formation of the dimethoxymethyl group. The general reaction scheme is as follows:
[ \text{Morpholine} + \text{Formaldehyde} + 2 \text{Methanol} \rightarrow 4\text{-(Dimethoxymethyl)morpholine} ]
The reaction is usually conducted at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts, such as acidic ion-exchange resins, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethoxymethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the dimethoxymethyl group under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-(Dimethoxymethyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Dimethoxymethyl)morpholine depends on its specific application. In biological systems, it can interact with enzymes or receptors, modulating their activity. The dimethoxymethyl group can act as a protecting group, preventing unwanted reactions during chemical synthesis. The compound’s ability to form hydrogen bonds and its steric properties also play a role in its interactions with other molecules.
Comparison with Similar Compounds
4-(Dimethoxymethyl)morpholine can be compared with other morpholine derivatives, such as:
Morpholine: The parent compound, which lacks the dimethoxymethyl group.
4-Methylmorpholine: A derivative with a methyl group instead of the dimethoxymethyl group.
4-(Methoxymethyl)morpholine: A compound with a single methoxymethyl group.
Uniqueness
The presence of the dimethoxymethyl group in this compound imparts unique chemical properties, such as increased steric hindrance and the ability to participate in hydrogen bonding. These properties can influence the compound’s reactivity and its interactions with biological targets, making it a valuable tool in various research applications.
Properties
CAS No. |
19449-31-1 |
---|---|
Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
4-(dimethoxymethyl)morpholine |
InChI |
InChI=1S/C7H15NO3/c1-9-7(10-2)8-3-5-11-6-4-8/h7H,3-6H2,1-2H3 |
InChI Key |
DBPMHMYHCBTONS-UHFFFAOYSA-N |
Canonical SMILES |
COC(N1CCOCC1)OC |
Origin of Product |
United States |
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